molecular formula C9H20N2O3S B13636910 n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide

n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide

Cat. No.: B13636910
M. Wt: 236.33 g/mol
InChI Key: KTNDBCVIIYVBLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction typically involves the use of low-cost commodity chemicals and can be catalyzed by copper (Cu) to enhance the efficiency .

Industrial Production Methods

In industrial settings, the production of this compound involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.

Scientific Research Applications

n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to n-Isopropyl-2,6-dimethylmorpholine-4-sulfonamide include:

  • Sulfenamides
  • Sulfinamides
  • Other sulfonamides

Uniqueness

What sets this compound apart from other similar compounds is its unique structural features, such as the presence of an isopropyl group and the specific arrangement of methyl groups on the morpholine ring . These structural differences can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H20N2O3S

Molecular Weight

236.33 g/mol

IUPAC Name

2,6-dimethyl-N-propan-2-ylmorpholine-4-sulfonamide

InChI

InChI=1S/C9H20N2O3S/c1-7(2)10-15(12,13)11-5-8(3)14-9(4)6-11/h7-10H,5-6H2,1-4H3

InChI Key

KTNDBCVIIYVBLF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)NC(C)C

Origin of Product

United States

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